2-((4-Chlorophenyl)sulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Description
This compound features a central ethanone scaffold linked to a 4-chlorophenylsulfonyl group and a piperazine moiety substituted with a 4-methoxybenzo[d]thiazol-2-yl group. The methoxy substituent may improve solubility and modulate electronic effects. Such compounds are primarily investigated for antiproliferative and anticancer activities, as seen in related derivatives .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S2/c1-28-16-3-2-4-17-19(16)22-20(29-17)24-11-9-23(10-12-24)18(25)13-30(26,27)15-7-5-14(21)6-8-15/h2-8H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZLPMALJLUKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituents on the sulfonyl, piperazine, or heterocyclic moieties. Below is a comparative analysis:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) exhibit higher melting points (154–177°C) compared to methoxy or benzothiazol derivatives (123–137°C), likely due to enhanced crystallinity and intermolecular interactions .
- Molecular Weight and Solubility: The target compound’s estimated molecular weight (~550 g/mol) is comparable to derivatives like 7o (558 g/mol), but the 4-methoxy group may improve solubility relative to nitro or trifluoromethyl analogs .
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during sulfonylation to prevent side reactions .
- Solvent Selection : Use anhydrous dichloromethane or DMF to enhance reagent solubility and reaction efficiency .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity yields (>90%) .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how do they resolve structural ambiguities?
Basic Research Question
Q. Advanced Application :
- HSQC/HMBC NMR : Resolve ambiguities in heterocyclic ring substitution patterns by correlating proton and carbon shifts .
- FT-IR : Confirm sulfonyl (1150–1300 cm⁻¹) and ketone (1680–1720 cm⁻¹) functional groups .
How can computational modeling predict the biological targets of this compound, and what validation methods are recommended?
Advanced Research Question
Methodology :
Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., serotonin 5-HT2A, dopamine D2) based on the piperazine moiety’s affinity for GPCRs .
QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs .
Q. Validation :
- In Vitro Binding Assays : Compare docking scores with radioligand displacement results (e.g., Ki values) .
- Mutagenesis Studies : Validate predicted binding residues (e.g., Asp3.32 in 5-HT2A) via site-directed mutagenesis .
What strategies address contradictory data in pharmacological assays involving this compound?
Advanced Research Question
Common Contradictions :
- Varied IC50 Values : Discrepancies in enzyme inhibition assays (e.g., COX-2 vs. MAO-A).
Q. Resolution Strategies :
Dose-Response Curves : Perform 8-point dilution series to ensure accurate IC50 calculation .
Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific binding .
Structural Analogs : Compare activity of derivatives to identify critical pharmacophores .
What are the key considerations in designing experiments to study the metabolic stability of this compound?
Advanced Research Question
Experimental Design :
In Vitro Models :
- Hepatic Microsomes : Incubate with NADPH to assess CYP450-mediated degradation (t1/2 calculation) .
- LC-MS/MS Analysis : Monitor parent compound depletion and metabolite formation (e.g., demethylated or sulfoxide derivatives) .
Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the benzothiazole ring to block oxidative metabolism .
Q. Data Interpretation :
- High Clearance : If t1/2 < 30 min, consider prodrug strategies or formulation enhancements (e.g., nanoencapsulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
